1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-5-3-4-10(8-11)9-13(12(15)16)6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZQTFACJLHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226034-44-1 | |
| Record name | 1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting from Cyclopentanone Derivatives
A common approach is to begin with cyclopentanone or its derivatives, which can be functionalized to introduce the carboxylic acid and the chlorophenylmethyl substituent.
Stepwise synthesis (adapted from related patent CN1454200A for 4-chlorophenyl analogues):
| Step | Reaction Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Formation of sodium salt of 2-oxo-cyclopentane methyl formiate | React cyclopentanone with sodium methoxide and methyl formiate | Sodium methoxide, methyl formiate, controlled temperature | Sodium salt intermediate |
| 2. Methylation | Reaction of sodium salt intermediate with methyl halide | Methyl iodide or bromide, base | 1-methyl-2-oxo-cyclopentane methyl formiate |
| 3. Ring opening and condensation | Treatment with metal methoxide | Metal methoxide, reflux | 3-methyl-2-oxo-cyclopentane methyl formiate sodium salt |
| 4. (3-Chlorophenyl)methylation | Reaction with (3-chlorophenyl)methyl chloride | (3-chlorophenyl)methyl chloride, base | 1-[(3-chlorophenyl)methyl]-3-methyl-2-oxo-cyclopentane methyl formiate |
| 5. Hydrolysis and decarboxylation | Acidic or alkaline hydrolysis, heating | Mineral acid (HCl, H2SO4) or base (NaOH, KOH), 50°C to reflux | This compound |
This sequence avoids intermediate purification steps, allowing continuous processing with high yield and efficiency.
Hydrolysis and Isolation
- Hydrolysis of the methyl formiate ester under acidic or basic conditions liberates the carboxylic acid.
- Acidic hydrolysis is typically performed in organic acid solvents like acetic acid with mineral acid catalysts at 80°C to reflux.
- Alkaline hydrolysis uses sodium or potassium hydroxide in alcoholic or aromatic hydrocarbon solvents under similar temperature conditions.
- After hydrolysis, the product is extracted, washed, and purified by distillation or recrystallization.
Alternative Synthetic Routes
- Benzylation or chlorobenzylation of cyclopentane derivatives followed by oxidation or functional group interconversion is a plausible route.
- Use of organometallic reagents (e.g., Grignard reagents) derived from 3-chlorobenzyl halides to add to cyclopentanone derivatives, followed by oxidation to carboxylic acid.
- Bioisosteric analogues involving cyclopentane-1,2-dione intermediates have been explored, indicating potential alternative pathways for ring functionalization.
Analytical Data and Yield Considerations
| Parameter | Typical Condition | Result/Value |
|---|---|---|
| Reaction temperature | 50°C to reflux (80-110°C) | Optimal for hydrolysis/decarboxylation |
| Catalysts | Mineral acids (HCl, H2SO4), bases (NaOH, KOH) | Efficient conversion |
| Solvents | Acetic acid, lower alcohols, aromatic hydrocarbons | Solubility and reaction medium |
| Yield | High (not explicitly quantified) | Continuous process without intermediate isolation improves yield |
| Purification | Extraction, washing, distillation, recrystallization | High purity product |
Research Findings and Notes
- The continuous one-pot process minimizes intermediate handling, reducing impurities and improving scalability.
- The choice of (3-chlorophenyl)methyl chloride as an alkylating agent is critical for regioselectivity and substitution pattern.
- Hydrolysis conditions strongly affect product purity and yield; acidic conditions favor organic acid solvents and mineral acid catalysts.
- The method is adaptable to various substituted phenylmethyl derivatives, indicating versatility.
- No direct literature specifically on this compound preparation was found, but analogues with 4-chlorophenyl substituents provide a reliable synthetic framework.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of sodium salt of cyclopentanone methyl formiate | Sodium methoxide, methyl formiate | Sodium salt intermediate |
| 2 | Methylation | Methyl halide, base | Methylated cyclopentanone derivative |
| 3 | Ring opening and condensation | Metal methoxide, reflux | Sodium salt of methyl formiate |
| 4 | (3-Chlorophenyl)methylation | (3-chlorophenyl)methyl chloride, base | Substituted cyclopentanone methyl formiate |
| 5 | Hydrolysis and decarboxylation | Acidic or alkaline hydrolysis, 50°C to reflux | Target carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cyclopentane-1-carboxylic acid alcohol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Research indicates that 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against various cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | <10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver carcinoma) | 20.9–35.5 |
The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest in the G0/G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties with promising results:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which may have therapeutic implications:
- Acetylcholinesterase Inhibition : Demonstrated significant inhibition comparable to standard inhibitors.
- Urease Inhibition : Strong activity noted, indicating potential applications in treating conditions related to urease-producing bacteria.
Case Studies
Several studies have explored the biological activity of this compound:
Study on Anticancer Properties
A study conducted on human lung adenocarcinoma cells revealed that the compound induces apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
Antimicrobial Evaluation
In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
Enzyme Interaction Studies
Docking studies indicated that this compound binds effectively to active sites of acetylcholinesterase and urease, suggesting strong potential for therapeutic applications.
Mechanism of Action
The mechanism by which 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating biological processes.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid (CAS: 92847-83-1)
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences : The chlorine atom is replaced by a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This substitution reduces lipophilicity (logP decreases by ~1.5 units) and enhances solubility in aqueous media.
- Biological Relevance: The hydroxyl group may improve interactions with hydrophilic biological targets, such as enzymes or receptors requiring hydrogen-bond donors .
1-(3-Bromophenyl)cyclopentane-1-carboxylic Acid (CAS: 143328-23-8)
- Molecular Formula : C₁₂H₁₃BrO₂
- Key Differences : Bromine replaces chlorine, increasing molecular weight (263.59 g/mol ) and polarizability. The larger atomic radius of bromine enhances van der Waals interactions in hydrophobic binding pockets.
- Stability : Bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects on the aromatic ring, altering reactivity in electrophilic substitutions .
Variations in the Cyclic Scaffold
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS: 1340521-86-9)
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid
- Molecular Formula : C₁₀H₇ClO₂
- Key Differences : A highly strained cyclopropene ring replaces cyclopentane. The conjugated double bond in the cyclopropene increases reactivity, making the compound prone to ring-opening reactions.
- Synthetic Utility : Used in metal-templated assembly reactions for fused heterocycles, leveraging its strain-driven reactivity .
Functional Group Modifications
1-Amino-2-hydroxycyclopentanecarboxylic Acid
- Molecular Formula: C₆H₁₁NO₃
- Key Differences: The carboxylic acid and 3-chlorobenzyl groups are replaced with amino and hydroxyl groups, mimicking natural amino acids like serine.
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅ClO₂ | 224.68 | 3-Chlorobenzyl | 3.2 |
| 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid | C₁₂H₁₄O₃ | 206.09 | 3-Hydroxyphenyl | 1.7 |
| 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | C₁₂H₁₃BrO₂ | 263.59 | 3-Bromophenyl | 3.5 |
| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | C₁₂H₁₃ClO₂ | 224.69 | 3-Chlorophenyl, Methyl | 3.4 |
Key Findings and Implications
Halogen Effects : Chlorine and bromine enhance lipophilicity, but bromine’s larger size may improve binding in hydrophobic environments.
Ring Size : Cyclopentane balances stability and flexibility, whereas cyclopropane/cyclobutane derivatives trade stability for reactivity or steric effects.
Functional Groups: Hydroxyl groups increase solubility but reduce membrane permeability, while amino groups enable mimicry of biological molecules.
Biological Activity
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, a compound characterized by its unique cyclopentane structure and a chlorophenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13ClO2
- Molecular Weight : 236.68 g/mol
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that cyclopentane derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate potency. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, crucial for cancer cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of cyclopentane derivatives has been documented in several studies. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : In vitro assays revealed that cyclopentane derivatives reduced TNF-alpha levels by up to 50% in macrophage cultures, suggesting a promising avenue for treating inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. It has been noted that cyclopentane carboxylic acids can inhibit various enzymes involved in metabolic pathways.
- Mechanism of Action : The compound may act as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition could lead to decreased production of prostaglandins, thereby alleviating pain and inflammation .
Data Table: Biological Activities of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : By reducing pro-inflammatory cytokines, the compound can mitigate inflammatory responses.
- Enzyme Interaction : The ability to inhibit key enzymes involved in metabolic pathways contributes to its therapeutic potential.
Q & A
Q. What are effective synthetic routes for 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid?
- Methodological Answer : Synthesis of cyclopentane carboxylic acid derivatives often involves multi-step reactions. For example, a related compound, (S)-3-amino-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid, was synthesized via saponification using lithium hydroxide (LiOH) in methanol/water, followed by purification via silica gel chromatography (hexane/ethyl acetate) . For the target compound, introducing the 3-chlorophenylmethyl group may require Friedel-Crafts alkylation or coupling reactions. Reaction optimization should include monitoring by TLC and NMR to confirm intermediate formation.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For cyclopentane derivatives, H and C NMR can resolve stereochemistry and substituent positions, as demonstrated for (S)-3-amino-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid, where H NMR peaks at δ 4.61 ppm indicated chiral centers . High-Resolution Mass Spectrometry (HRMS) with sodium adducts (e.g., [M+Na]) provides accurate molecular weight confirmation. Infrared (IR) spectroscopy can verify carboxylic acid functional groups (C=O stretch ~1700 cm).
Q. What safety precautions are required for handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, analogous cyclopentane carboxylic acids (e.g., 3-aminocyclopentane derivatives) require handling in fume hoods with PPE (gloves, lab coats). Inhalation risks necessitate immediate ventilation, and skin/eye exposure mandates flushing with water . Always consult Safety Data Sheets (SDS) for structurally related compounds, such as 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS 80789-69-1), which has a melting point of 160–164°C and requires standard organic acid precautions .
Advanced Research Questions
Q. How can stereochemical outcomes be resolved in cyclopentane derivatives?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak columns) or enzymatic resolution can separate enantiomers. For example, (1R,3S)-3-aminocyclopentane carboxylic acid was isolated via cation exchange chromatography (Dowex 50W-X8) using aqueous pyridine eluents . Computational modeling (DFT or MD simulations) can predict steric and electronic influences on stereoselectivity, especially when introducing bulky substituents like the 3-chlorophenyl group.
Q. What strategies address contradictory data in melting points or reactivity?
- Methodological Answer : Discrepancies in physical properties (e.g., melting points) may arise from impurities or polymorphism. For instance, 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS 80789-69-1) has a reported mp of 160–164°C , but variations could stem from residual solvents or isomer ratios. Recrystallization in polar solvents (e.g., ethanol/water) or differential scanning calorimetry (DSC) can assess purity. Reactivity contradictions (e.g., unexpected byproducts) may require mechanistic studies using kinetic isotope effects or trapping intermediates.
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key steps like cyclopentane ring closure or electrophilic substitution. For example, the synthesis of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone involved evaluating trifluoromethyl group effects on reaction kinetics . Molecular docking may predict biological activity if the compound is studied for enzyme inhibition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
